molecular formula C7H8N2O2 B2381095 2-Cyclopropylpyrimidine-4,6-diol CAS No. 7024-58-0

2-Cyclopropylpyrimidine-4,6-diol

Cat. No. B2381095
CAS RN: 7024-58-0
M. Wt: 152.153
InChI Key: VFGWJXCRWXZRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Cyclopropylpyrimidine-4,6-diol involves several steps. One method involves boiling 2-cyclopropylpyrimidine-4,6-diol and phosphorus oxychloride for 2 hours. The reaction mixture is then poured onto ice water and made alkaline with NaOH . Another method involves adding 2-cyclopropyl-4, 6-pyrimidinediol to a mixture of glacial acetic acid and fuming nitric acid at 0 °C. The solution is warmed to 30 °C and the temperature is kept between 30 and 40 °C .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropylpyrimidine-4,6-diol is represented by the formula C7H8N2O2. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving 2-Cyclopropylpyrimidine-4,6-diol are complex and involve multiple steps. For instance, one reaction involves the use of phosphorus oxychloride and sodium hydroxide . Another reaction involves the use of nitric acid and acetic acid .

Scientific Research Applications

1. Synthesis of α-Aminophosphonates

2-Cyclopropylpyrimidin-4-yl-aryl/benzothiazole derived α-aminophosphonates are synthesized from 2-cyclopropylpyrimidin-4-carbaldehyde through a three-component condensation reaction. This process uses phosphomolybdic acid in dichloromethane at room temperature, yielding good to excellent results with short reaction times (P. S. Reddy et al., 2014).

2. Antiviral Activity

6-Hydroxypyrimidines substituted with cyclopropylamino groups have demonstrated significant antiviral activity against herpes viruses (HSV-1, HSV-2), varicella-zoster virus, cytomegalovirus, and retroviruses such as Moloney sarcoma virus and HIV-1 and HIV-2. These findings are based on derivatives of 2,4-diamino-6-hydroxypyrimidine (A. Holý et al., 2002).

3. Synthesis of Anticancer Drug Intermediates

4,6-Dichloro-2-methylpyrimidine, a key intermediate in synthesizing the anticancer drug dasatinib, can be derived from 4,6-dihydroxy-2-methylpyrimidine. This process involves cyclization and chlorination with phosphorus oxychloride under optimal conditions (Guo Lei-ming, 2012).

4. Structural Interconversion and Magnetic Properties

A study on 2-hydroxypyrimidine-4,6-dicarboxylic acid highlights its ability to form compounds that exhibit structural interconversion and tunable magnetic properties. This could have implications for materials science and magnetic applications (Chao Chen et al., 2011).

5. Corrosion Inhibition

Thiopyrimidines derivatives, which are structurally related to 2-cyclopropylpyrimidine-4,6-diol, have been studied as corrosion inhibitors for mild steel in hydrochloric acid. These compounds exhibit excellent efficiency and predominantly control cathodic reactions (Priyanka Singh et al., 2016).

6. Antifolate Activity in Medicinal Chemistry

Diaminopyrimidines and diaminopurines, related to the 2-cyclopropylpyrimidine-4,6-diol structure, have been synthesized and evaluated for their antifolate activity in enzymatic and cellular systems. This research contributes to the development of potential antifolates for medicinal purposes (I. Kavai et al., 1975).

properties

IUPAC Name

2-cyclopropyl-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-5-3-6(11)9-7(8-5)4-1-2-4/h3-4H,1-2H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGWJXCRWXZRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylpyrimidine-4,6-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.